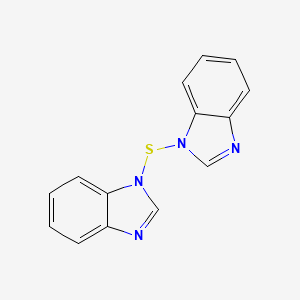

1,1'-Sulfanediylbis(1H-benzimidazole)

Description

Structure

3D Structure

Properties

CAS No. |

65952-73-0 |

|---|---|

Molecular Formula |

C14H10N4S |

Molecular Weight |

266.32 g/mol |

IUPAC Name |

1-(benzimidazol-1-ylsulfanyl)benzimidazole |

InChI |

InChI=1S/C14H10N4S/c1-3-7-13-11(5-1)15-9-17(13)19-18-10-16-12-6-2-4-8-14(12)18/h1-10H |

InChI Key |

XSJGCCZBIPAMPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2SN3C=NC4=CC=CC=C43 |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 1,1 Sulfanediylbis 1h Benzimidazole Analogs

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

Further investigation into proprietary chemical databases or newly published research may be required to obtain the necessary data for a thorough spectroscopic and structural analysis of 1,1'-Sulfanediylbis(1H-benzimidazole). At present, the information required to fulfill the user's request is not available.

Confirmation of Coordination in Metal Complexes

The coordination of bis(benzimidazole) ligands to metal ions is primarily confirmed through infrared (IR) spectroscopy. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed. The stretching vibrations associated with the imidazole (B134444) ring, specifically the ν(C=N) and ν(C=C) modes, are particularly sensitive to coordination with a metal center. nih.gov

When the nitrogen atom of the benzimidazole (B57391) ring coordinates to a metal, a shift in these bands to higher or lower frequencies occurs, indicating a change in the electron density and bond order within the ring. nih.gov For instance, in copper(II) complexes with benzimidazole derivatives, the ν(C=N) and ν(C=C) bands, typically found in the 1627–1600 cm⁻¹ and 1483–1390 cm⁻¹ ranges respectively, are displaced upon coordination. nih.gov

Furthermore, the formation of a new coordinate bond between the metal and the ligand is definitively established by the appearance of new absorption bands in the far-infrared region of the spectrum. These bands, which are absent in the spectrum of the free ligand, are assigned to metal-ligand stretching vibrations, such as ν(M–N) and ν(M–O). nih.govnih.gov In complexes of 2-(4-nitrophenyl)-1H-benzimidazole with Zn(II) and Fe(II), new bands appearing in the 400–500 cm⁻¹ range are attributed to M-N coordination. nih.gov These spectral changes provide unequivocal evidence of the ligand's role in the coordination sphere of the metal complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of 1,1'-Sulfanediylbis(1H-benzimidazole) and its analogs. The technique provides information on the electronic transitions within the molecule and the formation of charge-transfer bands in metal complexes.

Analysis of Electronic Transitions

The electronic absorption spectrum of benzimidazole and its derivatives is characterized by distinct bands in the UV region. nist.gov These absorptions are attributed to π→π* electronic transitions within the aromatic benzene (B151609) ring and the heterocyclic imidazole moiety. royalsocietypublishing.orgekb.eg For the parent 1H-benzimidazole, absorption bands are typically observed around 275 nm and 281 nm. ekb.eg A bis-benzimidazole derivative (BBM) connected by a hydroxyphenyl linker shows an absorption band at approximately 350 nm, which is ascribed to the π–π* transition between the benzimidazole and hydroxyphenyl components. nih.gov

In general, the UV-Vis spectra of benzimidazole-based ligands exhibit multiple absorption bands. For example, some ligands show bands in the 206–297 nm and 319–337 nm regions, corresponding to π→π* transitions of the aromatic systems. royalsocietypublishing.org The benzimidazole system itself does not typically show an n→π* transition despite the presence of a lone pair of electrons on the tertiary nitrogen atom. ekb.eg

Ligand-to-Metal Charge Transfer Bands in Complexes

Upon formation of a metal complex, new absorption bands that are not present in the spectra of the free ligand or the metal salt often appear. These are known as charge-transfer (CT) bands. libretexts.org In the case of complexes with electron-rich ligands like 1,1'-Sulfanediylbis(1H-benzimidazole), these new bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. wikipedia.orgbpchalihacollege.org.in

LMCT involves the promotion of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character, effectively resulting in the reduction of the metal center. libretexts.orgwikipedia.org These transitions are generally of high intensity, with molar absorptivities (ε) that can exceed 50,000 L mol⁻¹ cm⁻¹, making them much more intense than the weak, Laporte-forbidden d-d transitions. wikipedia.org For instance, in copper(II) and nickel(II) complexes of certain benzimidazole derivatives, new absorption bands appear in the visible region, which are attributed to a combination of nitrogen-metal and oxygen-metal charge transfer. royalsocietypublishing.org

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of 1,1'-Sulfanediylbis(1H-benzimidazole) and its analogs. Electron impact (EI) is a common ionization technique used for these compounds. mjcce.org.mkresearchgate.netscispace.com

The fragmentation of benzimidazole derivatives often follows predictable pathways. The molecular ion peak is typically observed, and subsequent fragmentation can involve the cleavage of the imidazole ring. researchgate.net A characteristic fragmentation of the benzimidazole ring involves the sequential loss of two molecules of hydrogen cyanide (HCN). researchgate.net

X-ray Crystallography and Single Crystal Diffraction

Determination of Molecular Conformation and Geometry

For example, in various 1-substituted benzimidazole derivatives, the dihedral angle between the benzimidazole ring system and the substituent group is a key structural parameter. In 1-benzyl-1H-benzimidazole, this dihedral angle has been reported as 85.77(4)° in one polymorph and 76.78(16)° in another, indicating the two aromatic systems are nearly perpendicular. mdpi.combohrium.com In a compound containing two benzene rings attached to a central benzimidazole unit, the benzimidazole moiety was found to form dihedral angles of 46.16(7)° and 77.45(8)° with the two benzene rings. nih.gov

In metal complexes, bis(benzimidazole) ligands often act as bidentate or tridentate donors, coordinating through the pyridine-like nitrogen atoms of the imidazole moieties. bohrium.comacs.org The resulting coordination geometry around the metal center (e.g., square-pyramidal, trigonal-bipyramidal, or octahedral) is influenced by the ligand's bite angle and steric constraints. mdpi.combohrium.comacs.org

Table of Compounds Mentioned

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of related bis(benzimidazole) derivatives, various types of hydrogen bonds have been identified as key contributors to the supramolecular assembly. For instance, in analogs where the benzimidazole rings are linked by flexible chains, C—H⋯N and C—H⋯π(ring) interactions are prevalent. nih.gov These interactions work in concert to guide the molecules into specific arrangements. nih.gov

A notable example is observed in the mercury(II) complex of a closely related ligand, {bis[(1H-benzimidazol-2-yl-κN3)methyl]sulfane}. In this structure, classical N—H⋯Cl hydrogen bonds are formed between the N—H groups of the benzimidazole moieties and the chloride ligands. nih.gov This type of hydrogen bonding is fundamental in forming chain-like patterns within the crystal. nih.gov

The planarity of the benzimidazole rings is a critical factor that facilitates π-π stacking interactions. These interactions occur between the electron-rich aromatic systems of adjacent molecules, further consolidating the crystal packing. In the aforementioned mercury(II) complex, π-π stacking is observed between the benzimidazole rings of neighboring molecules, with centroid-to-centroid distances ranging from 3.5525 (14) to 3.6963 (14) Å. nih.gov Similarly, in other bis(benzimidazole) structures, π-stacking interactions are a recurring motif, often working in conjunction with hydrogen bonds to build the extended structure. nih.gov The interplay between hydrogen bonding and π-π stacking is a common feature in the crystal engineering of benzimidazole-containing compounds, dictating the final three-dimensional architecture. researchgate.netresearchgate.netrsc.org

Detailed parameters of these representative intermolecular interactions are summarized in the tables below.

Interactive Table 1: Hydrogen Bonding Parameters in 1,1'-Sulfanediylbis(1H-benzimidazole) Analogs

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Symmetry Operation | Reference |

| N-H···Cl | - | - | - | - | - | nih.gov |

| C-H···N | - | - | - | - | - | nih.gov |

| C-H···π(ring) | - | - | - | - | - | nih.gov |

Interactive Table 2: π-π Stacking Parameters in 1,1'-Sulfanediylbis(1H-benzimidazole) Analogs

| Interacting Rings (Cg-Cg) | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

| Benzimidazole - Benzimidazole | 3.5525 (14) | - | nih.gov |

| Benzimidazole - Benzimidazole | 3.6963 (14) | - | nih.gov |

Supramolecular Assembly and Packing Motifs

The cumulative effect of the intermolecular interactions discussed in the preceding section leads to the formation of well-defined supramolecular assemblies and characteristic packing motifs in the crystal structures of 1,1'-sulfanediylbis(1H-benzimidazole) analogs.

A predominant motif observed in the crystal packing of a derivative is the formation of one-dimensional chains. In the case of {bis[(1H-benzimidazol-2-yl-κN3)methyl]sulfane}dichloridomercury(II), the N—H⋯Cl hydrogen bonds are directly responsible for linking the molecules into a chain-like pattern that extends along the nih.gov crystallographic direction. nih.gov This arrangement is described with a C(6) graph-set motif, highlighting the connectivity pattern within the hydrogen-bonded chain. nih.gov

In other flexible bis(benzimidazole) analogs, the combination of C—H⋯N hydrogen bonds and C—H⋯π(ring) interactions can generate more complex assemblies, such as tetramolecular strands. nih.gov These strands are then further interlinked by additional C—H⋯π(ring) and π-stacking interactions, demonstrating a hierarchical assembly process where different non-covalent forces operate over various length scales to build the final three-dimensional structure. nih.gov

These organized supramolecular structures are a direct consequence of the directional nature of hydrogen bonds and the stabilizing effect of π-π stacking, which together create robust and predictable packing motifs in the solid state. researchgate.netrsc.org

Computational and Theoretical Investigations of 1,1 Sulfanediylbis 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For benzimidazole (B57391) derivatives, DFT calculations are routinely employed to predict a variety of molecular properties.

Geometry Optimization and Electronic Structure Prediction

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. This process yields crucial information about bond lengths, bond angles, and dihedral angles. For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data from X-ray crystallography. nih.govsemanticscholar.org Predicting the electronic structure involves mapping the electron density and calculating molecular orbitals, which is foundational to understanding the molecule's reactivity and properties. biointerfaceresearch.com

Table 4.1.1: Predicted Geometrical Parameters for a Representative Benzimidazole Structure (Data for 1,1'-Sulfanediylbis(1H-benzimidazole) is not available)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (imidazole) | ~1.38 | |

| C=N (imidazole) | ~1.31 | |

| C-C (benzene) | ~1.39 - 1.41 | |

| C-N-C (imidazole) | ~105-113 | |

| N-C-N (imidazole) | ~113 | |

| Note: The values presented are generalized from literature on various benzimidazole derivatives and are for illustrative purposes only. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Reactivity)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. biointerfaceresearch.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org For many organic molecules, including benzimidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, and the LUMO on the electron-deficient regions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. In benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are often associated with negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. semanticscholar.org

Topological Analyses (e.g., AIM, RDG, ELF, LOL)

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), are employed to characterize the nature of chemical bonds and non-covalent interactions within a molecule. semanticscholar.org

AIM analysis defines atoms and bonds based on the topology of the electron density, allowing for the characterization of bond strength and type.

RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds.

ELF and LOL provide insights into the localization of electrons, helping to identify bonding pairs, lone pairs, and the delocalization of electrons in aromatic systems. These methods have been applied to various benzimidazole derivatives to understand their intramolecular and intermolecular interactions. semanticscholar.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org In drug design, this is used to predict the binding mode of a small molecule ligand to the active site of a protein. For benzimidazole derivatives, which are known for their wide range of biological activities, molecular docking studies are crucial for understanding their mechanism of action and for designing more potent analogs. nih.govrsc.org These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole derivative and the amino acid residues of the target protein. nih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time. mdpi.com

Table 4.2.1: Representative Molecular Docking Data for Benzimidazole Derivatives with Various Protein Targets (Data for 1,1'-Sulfanediylbis(1H-benzimidazole) is not available)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dihydrofolate reductase | -7.5 to -9.0 | Not specified |

| Carbonic Anhydrase I/II | Not specified | Not specified |

| Beta-tubulin | -8.5 | Not specified |

| Note: The data presented are generalized from studies on various benzimidazole derivatives and are for illustrative purposes only. |

Protein-Ligand Interaction Prediction

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method evaluates the strength of the interaction through scoring functions that consider electrostatic interactions, hydrogen bonds, and van der Waals forces. For the benzimidazole scaffold, docking studies have identified a range of potential protein targets implicated in various diseases. nih.gov

The benzimidazole nucleus is known to interact with key amino acid residues in protein binding pockets. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, a binding mode observed in targets like Epidermal Growth Factor Receptor (EGFR). ukm.my Furthermore, the fused benzene (B151609) ring provides a hydrophobic surface that can engage in π-π stacking and other non-polar interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. ukm.my

In the case of 1,1'-Sulfanediylbis(1H-benzimidazole), the two benzimidazole moieties provide ample opportunity for these characteristic interactions. The flexible sulfanediyl bridge allows the two rings to adopt various conformations, potentially enabling them to bind within larger pockets or across protein interfaces. The sulfur atom itself can participate in non-covalent interactions, further stabilizing the protein-ligand complex. Molecular docking simulations of various benzimidazole derivatives have highlighted their potential to inhibit a wide array of protein targets, as summarized in the table below.

Table 1: Potential Protein Targets for Benzimidazole Derivatives Identified Through Molecular Docking Studies

| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Met793 | ukm.my |

| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | Not specified | nih.gov |

| Beta-tubulin | Anthelmintic | Colchicine (B1669291) Domain | nih.gov |

| Protein Kinases (e.g., CDK4/CycD1, Aurora B) | Anticancer | Not specified | nih.gov |

| Oxidoreductase Enzymes | Various | Not specified | |

| Lanosterol 14α-demethylase (CYP51) | Antifungal | Not specified | nih.gov |

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and reactivity of molecules. researchgate.netnih.gov These methods provide values for a range of descriptors that are crucial for predicting molecular behavior. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net EHOMO relates to a molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net From these frontier orbital energies, other global reactivity descriptors can be calculated, such as:

Absolute Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A lower hardness value correlates with higher reactivity. researchgate.net

While specific DFT calculations for 1,1'-Sulfanediylbis(1H-benzimidazole) are not available, data from studies on structurally analogous alkyl-bridged bis-benzimidazoles provide valuable reference points for its expected quantum chemical properties. researchgate.net These studies typically utilize the B3LYP functional with a 6-311G basis set to optimize molecular geometries and calculate electronic properties. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for Analogous Bis-Benzimidazole Derivatives (DFT/B3LYP/6-311G Level)

| Compound Abbreviation | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Electronegativity (χ) | Global Hardness (η) |

|---|---|---|---|---|---|---|

| BBI | -6.04 | -0.95 | 5.09 | 0.00 | 3.50 | 2.55 |

| MBBI | -5.92 | -0.93 | 4.99 | 4.08 | 3.43 | 2.50 |

| EBBI | -5.87 | -0.93 | 4.94 | 0.00 | 3.40 | 2.47 |

| BBBI | -5.84 | -0.94 | 4.90 | 0.00 | 3.39 | 2.45 |

| HBBI | -5.83 | -0.95 | 4.88 | 0.00 | 3.39 | 2.44 |

Data sourced from a study on 2,2'-alkane-diylbis(1H-benzimidazole) derivatives, which are structural isomers of the target compound. researchgate.net BBI = 1H,1'H-2,2'-bibenzimidazole; MBBI = 2,2'-methanediylbis(1H-benzimidazole); EBBI = 2,2'-ethane-1,2-diylbis(1H-benzimidazole); BBBI = 2,2'-butane-1,4-diylbis(1H-benzimidazole); HBBI = 2,2'-hexane-1,6-diylbis(1H-benzimidazole).

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling for Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies aims to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.govbiointerfaceresearch.comnih.gov These models are invaluable for designing new, more potent compounds and for understanding the molecular features essential for a desired biological effect. nih.gov

For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to identify key structural requirements for activity. nih.gov These studies have shown, for example, that antiamoebic activity is favored by increasing steric bulk at position 5 of the benzimidazole ring and by having a group with low electron density at position 2. nih.gov

For bis-benzimidazoles, Quantitative Structure-Property Relationship (QSPR) models—which are analogous to QSAR—have been developed to correlate theoretical descriptors with experimental properties. researchgate.net In these studies, electronic descriptors (such as EHOMO, ELUMO, and dipole moment) and lipophilic descriptors (like the logarithm of the partition coefficient, log P) are used as independent variables to predict properties like corrosion inhibition efficiency. researchgate.net The statistical methods employed include Multiple Linear Regression (MLR), Multiple Polynomial Regression (MPR), and Partial Least Squares (PLS) regression. researchgate.net

Coordination Chemistry of 1,1 Sulfanediylbis 1h Benzimidazole and Its Metal Complexes

Design Principles for Ligand-Metal Complexation

The design of metal complexes with 1,1'-sulfanediylbis(1H-benzimidazole) and related bis(benzimidazole) ligands is predicated on the versatile coordination capabilities of the benzimidazole (B57391) moiety. These ligands can act as chelating agents, binding to a metal ion through multiple donor atoms to form a stable ring structure. The primary donor sites are the nitrogen atoms of the imidazole (B134444) rings.

A key design consideration is the nature of the linker connecting the two benzimidazole units. In the case of 1,1'-sulfanediylbis(1H-benzimidazole), the flexible sulfide (B99878) bridge influences the spatial orientation of the benzimidazole groups, allowing them to adopt conformations suitable for chelation. The coordination of bis(benzimidazole) ligands with transition metal ions can result in the formation of chelate rings of varying sizes. For instance, with certain bis(benzimidazole) disulfides, the coordination with metal ions like cobalt(II), zinc(II), and cadmium(II) occurs through the imidazolic nitrogen atoms, leading to the formation of an eleven-membered chelate ring. psu.edursc.org

The choice of the metal ion also plays a crucial role in determining the final structure of the complex. Some metal ions may coordinate while preserving the ligand's original structure, whereas others can induce chemical transformations. For example, while cobalt(II) and zinc(II) form complexes with a bis(benzimidazole) disulfide ligand maintaining the disulfide bridge, nickel(II) can promote the cleavage of the S-S bond, resulting in the formation of six-membered chelates with sulfide ligands. psu.edursc.org This highlights the active role of the metal center in dictating the coordination mode and the ultimate architecture of the complex.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 1,1'-sulfanediylbis(1H-benzimidazole) and analogous ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govrsc.org The choice of solvent and reaction conditions, such as temperature, can influence the yield and purity of the resulting complex. doi.org Generally, the metal salt is dissolved in a solvent like methanol (B129727) or ethanol, and a solution of the ligand in the same or a compatible solvent is added. jocpr.com The resulting mixture is then stirred, often with heating, to facilitate the complexation reaction. mdpi.com The solid metal complexes can then be isolated by filtration, washed, and dried. sysrevpharm.org

Characterization of these newly synthesized complexes is carried out using a variety of analytical and spectroscopic techniques to confirm their composition and structure.

Spectroscopic Signatures of Coordination (e.g., IR, UV-Vis, NMR shifts)

Spectroscopic methods are invaluable for elucidating the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectra of the complexes, when compared to that of the free ligand, provide direct evidence of coordination. A characteristic shift in the stretching frequency of the C=N bond within the benzimidazole ring to a lower wavenumber in the complex is indicative of the nitrogen atom's involvement in bonding with the metal ion. nih.govnih.govnih.gov For example, in some benzimidazole-derived complexes, the ν(C=N) vibration shifts down by 6–35 cm⁻¹. nih.gov New bands may also appear in the far-IR region, which are attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can be used to infer the coordination geometry around the metal ion. The spectra of the complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, which may be shifted upon coordination. doi.org Additionally, d-d transitions of the metal ion can be observed, which are characteristic of the specific metal and its coordination environment. For instance, the UV-visible spectrum of a Mn(II) complex showed a band at 405 nm, indicative of an octahedral geometry, while a Cu(II) complex exhibited a band at 585 nm, also suggestive of an octahedral environment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the benzimidazole rings upon coordination can confirm the binding of the ligand to the metal. jocpr.com For instance, in the ¹H NMR spectrum of a Zn(II) complex with a benzimidazole derivative, the signals for the aromatic protons of the ligand were observed, confirming its presence in the complex. nih.gov

Elemental Analysis and Thermogravimetric Analysis of Complexes

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal. The experimentally determined percentages are then compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex, typically revealing a 1:1 or 1:2 metal-to-ligand ratio. isca.menih.gov

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence of solvent molecules, such as water, in the coordination sphere. semanticscholar.org The analysis involves heating the sample at a controlled rate and monitoring the change in mass as a function of temperature. The resulting TGA curve can show distinct steps corresponding to the loss of solvent molecules and the subsequent decomposition of the ligand, ultimately leading to the formation of a stable metal oxide at high temperatures. researchgate.net

Structural Elucidation of Metal-Ligand Architectures

Complexes of bis(benzimidazole) ligands with transition metals exhibit a variety of coordination geometries, including tetrahedral, square planar, and octahedral. isca.mebohrium.com For example, a mercury(II) complex with a chelating bis-benzimidazole ligand, bis((1H-benzo[d]imidazol-2-yl)methyl)sulfane, was found to have a slightly distorted tetrahedral environment, with the Hg(II) cation bonded to two chlorine atoms and two imidazole nitrogen atoms of the ligand. nih.gov The dihedral angle between the two substituted imidazole rings of the ligand in this complex was 42.51 (5)°. nih.gov

In some cases, the metal complexes can form dimeric or polymeric structures. For instance, certain cobalt(II), nickel(II), and cadmium(II) complexes with a benzimidazole-derived ligand were found to exist as dimeric species where two metal atoms are connected by phenolate (B1203915) bridges, resulting in penta- or hexa-coordinated environments. rsc.org In contrast, copper(II) complexes with the same ligand formed monomeric species with a pentacoordinated [N₄O] environment. rsc.org The crystal packing in these structures is often stabilized by hydrogen bonding and π-π stacking interactions. rsc.org

The stoichiometry of the metal to ligand in these complexes is often found to be 1:1 or 1:2. isca.me For example, X-ray diffraction studies of cobalt(II), zinc(II), and cadmium(II) halide complexes with a bis(benzimidazole) disulfide ligand revealed distorted tetrahedral structures where the metal ion is coordinated to the imidazolic nitrogen atoms. rsc.org

Metal-Ligand Binding Affinity and Stability Studies

The affinity of 1,1'-sulfanediylbis(1H-benzimidazole) and related ligands for different metal ions is a critical aspect of their coordination chemistry. Studies on bis-benzimidazoles immobilized on silica (B1680970) have shown selective adsorption of certain metal ions from aqueous solutions. rsc.org For example, these modified silica materials exhibited a selective affinity for Cu²⁺ over other divalent metal ions like Ni²⁺, Co²⁺, Cd²⁺, and Zn²⁺. rsc.org The maximum adsorption capacity for Cu²⁺ was found to be in the range of 0.29–0.47 mmol g⁻¹ at a pH of 5.6. rsc.org

The stability of these complexes can also be monitored in solution over time using techniques like UV-Vis spectroscopy. For instance, the stability of certain nickel(II) complexes with bis(benzimidazole)thio- and selenoether ligands in aqueous solutions was monitored for 72 hours and they were found to be stable. mdpi.com Furthermore, thermal stability studies, such as thermogravimetric analysis, provide information on the decomposition patterns of the complexes in the solid state. icm.edu.pl Photostability studies have also been conducted on related benzimidazole-containing compounds to assess their stability under UV irradiation. nih.gov

The binding of these ligands and their metal complexes to biological macromolecules like DNA has also been investigated. Techniques such as UV/Visible absorption spectroscopy and DNA thermal denaturation studies, complemented by molecular docking, have been used to determine the binding constants (Kb). These studies have shown that bis(benzimidazole) Schiff base ligands and their metal complexes can act as moderate to strong DNA binders, with binding constants varying depending on the specific complex. rsc.org

Supramolecular Chemistry and Self Assembly of 1,1 Sulfanediylbis 1h Benzimidazole Derivatives

Role of Hydrogen Bonding in Supramolecular Architectures

For instance, sulfur-containing derivatives of 2-aminobenzimidazole (B67599) have been shown to favor intermolecular N–H∙∙∙N hydrogen bonds, which lead to the formation of polymeric supramolecular structures. This suggests that 1,1'-Sulfanediylbis(1H-benzimidazole) would likely engage in similar interactions, where the N-H of one molecule donates a hydrogen to the unprotonated nitrogen of an adjacent molecule, creating chains or more complex networks.

Table 1: Potential Hydrogen Bonding Interactions in 1,1'-Sulfanediylbis(1H-benzimidazole) Assemblies

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| N-H (imidazole) | N (imidazole) | Intermolecular | Chains, Sheets, Networks |

| N-H (imidazole) | Solvent/Guest | Intermolecular | Host-Guest Adducts |

| C-H (aromatic) | N (imidazole) | Intermolecular | Structure stabilization |

Non-Covalent Interactions, including π-π Stacking

Beyond hydrogen bonding, other non-covalent interactions are crucial in stabilizing the supramolecular structures of aromatic molecules like 1,1'-Sulfanediylbis(1H-benzimidazole). The planar benzimidazole (B57391) rings are prime candidates for π-π stacking interactions, which involve the face-to-face or offset arrangement of the aromatic systems.

Additionally, C-H···π interactions, where a hydrogen atom on a C-H bond interacts with the electron cloud of an aromatic ring, are also expected to play a role. These weaker interactions help to fine-tune the molecular packing. The flexible sulfide (B99878) bridge in 1,1'-Sulfanediylbis(1H-benzimidazole) allows the two benzimidazole units to orient themselves in a way that maximizes these stabilizing non-covalent interactions, potentially leading to folded or extended conformations within the supramolecular assembly.

Table 2: Characteristics of π-π Stacking in a Related Bis(benzimidazole)sulfane Complex

| Interaction Type | Measured Distance (Å) | Significance |

|---|

Formation of Polymeric or Oligomeric Structures via Self-Assembly

The bifunctional nature of 1,1'-Sulfanediylbis(1H-benzimidazole), possessing two hydrogen-bonding benzimidazole units, makes it an ideal building block for the construction of one-dimensional (1D) polymeric chains or discrete oligomeric structures through self-assembly. The primary driving force for such polymerization is typically the directional N-H···N hydrogen bonds, which can link molecules in a head-to-tail fashion.

Studies on other bis(benzimidazole) derivatives have shown their ability to form 1D coordination polymers. mdpi.com In the absence of metal ions, self-assembly can lead to supramolecular polymers. For instance, the synthesis of poly(bis-benzimidazole imide) fibers highlights the tendency of bis-benzimidazole units to form strong intermolecular hydrogen bonds, which contribute to the formation of highly ordered and stable polymeric materials. researchgate.net

The flexibility imparted by the sulfanediyl (-S-) linker in 1,1'-Sulfanediylbis(1H-benzimidazole) can influence the topology of the resulting polymer. A more rigid linker might lead to linear chains, while a flexible linker could allow for the formation of zigzag, helical, or more complex architectures. The specific conformation adopted by the molecule, which is a balance between intramolecular steric effects and intermolecular stabilizing forces, would ultimately determine the structure of the self-assembled polymer.

Host-Guest Chemistry Applications (Conceptual application to the target compound)

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. While specific host-guest studies involving 1,1'-Sulfanediylbis(1H-benzimidazole) as a host are not detailed in the available literature, its structural features suggest a conceptual application as a guest molecule.

Benzimidazole derivatives are known to act as guests for various macrocyclic hosts, such as cucurbit[n]urils. researchgate.net The benzimidazole moiety can be encapsulated within the hydrophobic cavity of the host, while interactions between the nitrogen atoms of the imidazole (B134444) ring and the portals of the host can provide additional stabilization.

Conceptually, 1,1'-Sulfanediylbis(1H-benzimidazole) could act as a ditopic guest, potentially bridging two host molecules or being encapsulated in a larger macrocycle. The two benzimidazole units could be recognized by two separate host molecules, leading to the formation of a supramolecular assembly. Alternatively, a sufficiently large host cavity could encapsulate the entire molecule. The sulfur linkage provides flexibility, which could allow the molecule to adopt a suitable conformation to fit within a host's binding site. The binding process would likely be driven by a combination of hydrophobic interactions (encapsulation of the aromatic rings) and hydrogen bonding or ion-dipole interactions between the imidazole nitrogens and the host.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-Sulfanediylbis(1H-benzimidazole) |

| {bis[(1H-benzimidazol-2-yl-κN3)methyl]sulfane}dichloridomercury(II) |

| 2-aminobenzimidazole |

| poly(bis-benzimidazole imide) |

Catalytic Applications of 1,1 Sulfanediylbis 1h Benzimidazole and Its Complexes

Applications in Materials Science Involving 1,1 Sulfanediylbis 1h Benzimidazole Scaffolds

Integration into Functional Organic Materials

The 1,1'-Sulfanediylbis(1H-benzimidazole) scaffold possesses inherent features that make it a promising candidate for integration into a variety of functional organic materials. The benzimidazole (B57391) moieties can engage in hydrogen bonding and π-π stacking interactions, facilitating the formation of ordered supramolecular structures. The sulfur linkage introduces a degree of flexibility and can influence the electronic communication between the two benzimidazole units.

Copper(II) complexes incorporating benzimidazole and thioether functionalities have been synthesized and studied for their interaction with cell membranes. nih.gov These studies demonstrate that the thioether-containing benzimidazole ligands can facilitate the transport of metal ions across lipid bilayers, highlighting the potential of such scaffolds in the design of functional bioinorganic materials. nih.gov While the primary application discussed is in medicinal chemistry, the underlying principles of molecular recognition and membrane interaction are relevant to the development of sensors and transport agents in materials science.

The functionalization of the benzimidazole rings in 1,1'-Sulfanediylbis(1H-benzimidazole) with various substituents could further tailor its properties for specific applications. For instance, attaching chromophores could lead to novel dyes and pigments with unique photophysical characteristics, while incorporating groups with high charge-carrier mobility could enable its use in organic electronics.

Potential in Polymeric Architectures

The bifunctional nature of the 1,1'-Sulfanediylbis(1H-benzimidazole) scaffold makes it an attractive monomer for the synthesis of novel polymers. The two benzimidazole rings can serve as anchor points for polymerization, leading to the formation of linear, branched, or cross-linked polymeric architectures. The presence of the sulfur atom in the backbone is expected to impart specific properties to these polymers, such as enhanced thermal stability, oxidative resistance, and specific electronic characteristics.

Several studies have demonstrated the successful incorporation of sulfur and benzimidazole units into high-performance polymers. For example, poly(phenylene sulfide (B99878) benzimidazole) (PPSBi) has been synthesized and investigated as a material for high-temperature proton transport membranes. acs.org This polymer exhibits a high sulfur content and contains pendant benzimidazole groups that can be doped with phosphoric acid to facilitate proton conductivity under anhydrous conditions. acs.org The sulfide linkages in the polymer backbone contribute to its high antioxidant capacity. acs.org

Another relevant example is the development of fluorinated benzimidazole-linked highly conjugated polymers for use in stable sulfur batteries. researchgate.netnih.gov In this work, a porous polymer with benzimidazole linkages was post-synthetically treated with elemental sulfur, leading to the covalent integration of polysulfides. researchgate.netnih.gov The robust nature of the benzimidazole linkages allows for this harsh treatment and facilitates the electronic activation of the anchored polysulfides for redox reactions. researchgate.netnih.gov This demonstrates the potential of combining sulfur and benzimidazole moieties to create materials for energy storage applications.

Furthermore, poly(aryl sulfone benzimidazole) (SO₂PBI) and its copolymers have been synthesized for high-temperature fuel cell membranes. rsc.org The incorporation of flexible aryl sulfone linkages into the polymer structure results in materials with good solubility and improved chemical stability towards radical oxidation due to the electron-withdrawing nature of the sulfone groups. rsc.org

These examples strongly suggest that polymers derived from 1,1'-Sulfanediylbis(1H-benzimidazole) could exhibit a desirable combination of thermal stability, chemical resistance, and tunable electronic properties, making them suitable for applications in membranes, energy storage, and electronics.

Photoactive and Optoelectronic Materials (Conceptual application to the target compound)

Benzimidazole derivatives are known to possess interesting photoactive and optoelectronic properties, making them valuable components in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. researchgate.net The introduction of a sulfur bridge in 1,1'-Sulfanediylbis(1H-benzimidazole) is conceptually expected to modulate these properties in several ways.

The sulfur atom, with its lone pairs of electrons, can participate in the conjugated π-system of the benzimidazole rings, potentially leading to a red-shift in the absorption and emission spectra compared to individual benzimidazole units. The photophysical properties of sulfur-containing drugs have been investigated, and it has been noted that the presence of sulfonyl and other groups can influence the deactivation of excited states.

Theoretical investigations on vinyl-fused benzimidazole derivatives have shown that their electronic structure and optoelectronic properties can be tuned by modifying the molecular architecture. nih.gov It is conceivable that the geometry and electronic nature of the sulfur bridge in 1,1'-Sulfanediylbis(1H-benzimidazole) will play a crucial role in determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in optoelectronic devices.

Benzimidazole-based dyes have been explored for their use in dye-sensitized solar cells (DSSCs). nih.gov The triphenylamine-benzimidazole-bithiophene structure, for instance, has been studied to understand the relationship between its structure and photoelectric performance. nih.gov By analogy, 1,1'-Sulfanediylbis(1H-benzimidazole) could serve as a core for designing new photosensitizers, where the sulfur atom acts as an auxiliary electron donor or influences the charge transfer characteristics of the molecule.

Furthermore, polycyclic fused systems containing benzimidazole exhibit relevant photophysical properties and have found applications as phosphors in optoelectronics. researchgate.net The rigid and planar structure of such systems is conducive to strong fluorescence. While the sulfur bridge in 1,1'-Sulfanediylbis(1H-benzimidazole) introduces some flexibility, appropriate molecular design could lead to materials with interesting emissive properties.

Sensor Development Utilizing 1,1 Sulfanediylbis 1h Benzimidazole Structures

Design Principles for Fluorescent Chemo- and Biosensors

The design of fluorescent sensors based on benzimidazole (B57391) structures, and by extension, a molecule like 1,1'-Sulfanediylbis(1H-benzimidazole) , is governed by several key photophysical mechanisms. These principles leverage the interaction between the sensor molecule (fluorophore) and the target analyte to produce a measurable change in the fluorescence signal.

Photoinduced Electron Transfer (PET): PET is a primary mechanism employed in the design of "turn-off" or "turn-on" fluorescent sensors. researchgate.netrsc.org In a typical PET sensor, the fluorophore is linked to a receptor unit that can bind to the analyte. In the absence of the analyte, an electron transfer can occur between the receptor and the excited fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a restoration or enhancement of the fluorescence emission. rsc.org For a 1,1'-Sulfanediylbis(1H-benzimidazole) structure, the benzimidazole moieties could act as the signaling units, while the sulfanediyl linker or other appended functional groups could serve as the analyte recognition sites.

Intramolecular Charge Transfer (ICT): ICT is another fundamental process where the electronic properties of the fluorophore are altered upon analyte binding. chemrj.org In ICT-based sensors, the molecule typically possesses an electron-donating group and an electron-accepting group. The interaction with an analyte can modulate the efficiency of this charge transfer, resulting in a shift in the emission wavelength (color change) or a change in fluorescence intensity. chemrj.org The benzimidazole unit itself can act as an electron acceptor. chemrj.org

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process that can be exploited for sensing applications, particularly for analytes that can influence proton transfer, such as pH or certain anions. researchgate.netmdpi.com Molecules designed for ESIPT exhibit a significant difference in the fluorescence emission between their normal and tautomeric forms. Analyte interaction can stabilize one form over the other, leading to a ratiometric fluorescence response.

The structural features of 1,1'-Sulfanediylbis(1H-benzimidazole) , with its two benzimidazole units linked by a sulfur atom, could offer unique opportunities for sensor design. The sulfur atom could potentially act as a binding site for specific metal ions, while the N-H protons of the benzimidazole rings could be involved in hydrogen bonding interactions with anions.

Selective Detection of Specific Analytes

The selectivity of a fluorescent sensor is crucial for its practical application. For a sensor based on 1,1'-Sulfanediylbis(1H-benzimidazole) , selectivity would be achieved by tailoring the structure to have a high affinity for a specific target analyte over other potentially interfering species.

Potential Target Analytes:

Metal Cations: Benzimidazole derivatives are well-known for their ability to coordinate with various metal ions. researchgate.netnih.gov The nitrogen atoms in the imidazole (B134444) ring can act as Lewis basic sites for metal binding. The presence of two benzimidazole units in 1,1'-Sulfanediylbis(1H-benzimidazole) could lead to the formation of stable chelate complexes with metal ions like Cu²⁺, Zn²⁺, Co²⁺, and Ag⁺. rsc.orgnih.govnih.govnih.gov The binding of a metal ion would perturb the electronic structure of the molecule, leading to a change in its fluorescence properties.

Anions: The N-H protons of the benzimidazole rings can act as hydrogen bond donors, enabling the recognition of anions such as F⁻, AcO⁻, and H₂PO₄⁻. rsc.orgnih.gov The formation of hydrogen bonds with an anion can alter the electron density of the benzimidazole system, resulting in a detectable fluorescence response.

Neutral Molecules: By incorporating specific functional groups onto the benzimidazole rings, it is possible to design sensors for neutral molecules of biological or environmental interest.

The table below summarizes the types of analytes that have been selectively detected using various benzimidazole-based fluorescent sensors, which could serve as a basis for the potential applications of 1,1'-Sulfanediylbis(1H-benzimidazole) .

| Analyte Type | Specific Examples | Detection Mechanism |

| Metal Cations | Cu²⁺, Zn²⁺, Fe²⁺/Fe³⁺, Co²⁺, Ag⁺ | Chelation leading to fluorescence quenching or enhancement |

| Anions | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻ | Hydrogen bonding or displacement reactions |

| Small Molecules | Phosgene, Hydrogen Sulfide (B99878) | Covalent reaction leading to a fluorescent product |

Quantitative and Qualitative Sensing Methodologies

Both qualitative ("yes/no") and quantitative ("how much") detection of analytes are possible with fluorescent sensors derived from benzimidazole structures.

Qualitative Analysis:

Qualitative detection often relies on a visually perceptible change, such as the appearance or disappearance of fluorescence ("turn-on" or "turn-off") or a distinct color change under a UV lamp. rsc.org This allows for rapid, on-site screening without the need for sophisticated instrumentation. For instance, a test strip coated with a 1,1'-Sulfanediylbis(1H-benzimidazole) -based sensor could be used for the rapid visual detection of a target analyte in a sample. rsc.org

Quantitative Analysis:

Quantitative analysis involves measuring the change in fluorescence intensity or wavelength as a function of the analyte concentration. This is typically done using a spectrofluorometer.

Calibration Curve: A calibration curve is constructed by plotting the fluorescence response (e.g., intensity at a specific wavelength) against a series of known analyte concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its fluorescence response and interpolating from the calibration curve.

Limit of Detection (LOD): The LOD is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected. It is typically calculated based on the signal-to-noise ratio of the measurement. Benzimidazole-based sensors have demonstrated low detection limits, often in the micromolar (μM) to nanomolar (nM) range, for various analytes. nih.govnih.govnih.govrsc.org

The table below provides examples of detection limits achieved by some benzimidazole-based fluorescent sensors for different analytes, illustrating the potential sensitivity that could be expected from a sensor based on 1,1'-Sulfanediylbis(1H-benzimidazole) .

| Sensor Based On | Analyte | Limit of Detection (LOD) |

| Bis-(1H-benzimidazol-2-yl)-methanone | Phosgene | 3.3 nM |

| Triazole-coupled benzimidazole | Ag⁺ | 2.70 μM |

| Naphthalene benzimidazole derivative | F⁻ | 3.2 x 10⁻⁹ M |

| Quinoline–benzimidazole derivative | Co²⁺ | 3.56 μM |

The development of sensors using 1,1'-Sulfanediylbis(1H-benzimidazole) would likely follow these established principles, with the specific performance characteristics being determined by the unique electronic and structural properties imparted by the sulfanediyl bridge and the twin benzimidazole units.

Biological Interactions and Mechanistic Studies Non Clinical

Enzyme Inhibition Assays and Mechanisms

The bis-benzimidazole core is a known pharmacophore for targeting various enzymes. Studies on analogues provide a framework for understanding how 1,1'-Sulfanediylbis(1H-benzimidazole) might function as an enzyme inhibitor.

DNA Topoisomerase I: DNA topoisomerases are critical enzymes that regulate the topological state of DNA. nih.gov Certain bis-benzimidazole derivatives have been identified as potent inhibitors of these enzymes, particularly bacterial DNA topoisomerase I. For instance, the compound 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), an analogue of Hoechst 33342, has been shown to be a selective inhibitor of both human and Escherichia coli DNA topoisomerase I. nih.govresearchgate.net

The mechanism of inhibition often involves the compound binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the cleaved DNA strand. This leads to an accumulation of DNA breaks and ultimately, cell death. researchgate.net DMA, for example, acts as a "poison inhibitor" of E. coli topoisomerase I. researchgate.netnih.gov Studies have revealed that while DMA binds to human topoisomerase I with reversible kinetics, its binding to E. coli topoisomerase I is irreversible, contributing to its higher affinity and potent inhibitory effect on the bacterial enzyme. nih.gov This preferential targeting highlights the potential for developing selective antibacterial agents based on the bis-benzimidazole scaffold. nih.gov

Table 1: Inhibitory Activity of a Representative Bis-Benzimidazole Compound (DMA) against DNA Topoisomerases

| Enzyme Target | Organism | Inhibition Noted | Mechanism |

|---|---|---|---|

| DNA Topoisomerase I | E. coli | Preferentially targeted over human enzyme. researchgate.netnih.gov | Poison inhibitor; irreversible binding. nih.govnih.gov |

| DNA Topoisomerase I | Human | Inhibitory activity observed. nih.gov | Reversible binding. nih.gov |

| DNA Topoisomerase II | Human | Weaker inhibition compared to Topoisomerase I. researchgate.net | Not specified. |

Data pertains to the analogue DMA and serves as a model for potential bis-benzimidazole activity.

Information regarding the specific inhibitory activity of 1,1'-Sulfanediylbis(1H-benzimidazole) against cholinesterases or Dipeptidyl Peptidase-4 (DPP-4) is not available in the provided search results.

Protein Binding Interactions and Affinity Studies

The interaction of small molecules with key proteins is fundamental to their biological effects. Serum albumin is a major carrier protein in the blood, affecting drug distribution, while galectins are involved in cell signaling and adhesion.

Serum Albumin: Human Serum Albumin (HSA) is a highly abundant protein in blood plasma known for its remarkable ability to bind a wide variety of molecules. vub.be The binding of a compound to HSA influences its pharmacokinetic profile. While direct binding studies for 1,1'-Sulfanediylbis(1H-benzimidazole) are not specified, the general principles of drug-HSA interactions involve hydrophobic, hydrogen bonding, and electrostatic forces within specific binding sites on the protein. vub.be The lipophilic nature of the benzimidazole (B57391) rings suggests a potential for interaction with the hydrophobic pockets of albumin.

Galectin-1: Galectins are a family of proteins that bind to β-galactoside sugars and are involved in processes like cell adhesion, signaling, and inflammation. researchgate.net Galectin-1, in particular, has been identified as a therapeutic target. The interaction between small molecules and Galectin-1 typically occurs at its carbohydrate recognition domain. researchgate.net While specific affinity studies for 1,1'-Sulfanediylbis(1H-benzimidazole) are unavailable, research on other heterocyclic molecules demonstrates that interactions can be driven by hydrogen bonds and van der Waals forces with amino acid residues in the binding site. researchgate.net The surrogate light chain of the pre-B cell receptor has been shown to have a direct protein-protein interaction with Galectin-1 with an association constant (Ka) of 2 x 10(6) M(-1). nih.gov

Modulation of Cellular Pathways and Processes

Benzimidazole derivatives are known to influence fundamental cellular activities, including cytoskeletal dynamics and oxidative stress responses.

Table 2: Effect of Representative Benzimidazole Hydrazone Derivatives on Tubulin Polymerization

| Compound Type | Observed Effect | Mechanism of Action |

|---|---|---|

| 1H-benzimidazol-2-yl hydrazones | Elongated nucleation phase. nih.gov | Binds to colchicine (B1669291) site on tubulin. nih.gov |

| Slowed rate of tubulin polymerization. nih.govnih.gov | Disrupts microtubule dynamics. mdpi.com |

Data pertains to benzimidazole hydrazone derivatives, illustrating the potential of the benzimidazole scaffold to modulate this pathway.

Reactive Oxygen Species (ROS) Levels: Some benzimidazole derivatives exhibit antioxidant properties, suggesting an ability to modulate cellular levels of reactive oxygen species. nih.gov For example, certain 1H-benzimidazol-2-yl hydrazones have demonstrated a capacity to scavenge peroxyl radicals. nih.govnih.gov This antioxidant activity can protect cells from oxidative damage, which is implicated in numerous disease states.

Structure-Activity Relationships for Biological Target Modulation

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govnih.gov Structure-activity relationship (SAR) studies provide general principles for designing compounds with enhanced potency and selectivity for specific biological targets. nih.gov

Substitution at N-1 Position: The N-1 position of the benzimidazole ring is a common site for modification. The linkage of two benzimidazole rings via a sulfur atom at this position in 1,1'-Sulfanediylbis(1H-benzimidazole) creates a unique bis-heterocyclic structure that dictates its spatial conformation and potential interactions with biological targets. SAR studies on other derivatives show that various heterocyclic substitutions at N-1 can yield effective anti-inflammatory agents. nih.gov

Substitution at C-2 Position: The C-2 position is another critical point for modification. Attaching different functional groups, such as phenyl rings or hydrazone moieties, can significantly alter the compound's interaction with targets like viral enzymes or tubulin. nih.govrroij.com For instance, electron-donating groups at this position can enhance interactions with viral enzymes. rroij.com

Substitution on the Benzene (B151609) Ring (C-5 and C-6): Modifications at the 5- and 6-positions of the fused benzene ring can improve pharmacokinetic properties or enhance interactions with viral proteins. nih.govrroij.com

Future Directions and Research Challenges for 1,1 Sulfanediylbis 1h Benzimidazole

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that can be harsh and environmentally taxing. sphinxsai.comias.ac.inchemmethod.com Future research must prioritize the development of green and sustainable synthetic routes for 1,1'-Sulfanediylbis(1H-benzimidazole).

Key research challenges and future directions include:

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy-efficient method can significantly reduce reaction times from hours to minutes and improve yields. rjptonline.org This approach aligns with the principles of green chemistry by minimizing energy consumption. sphinxsai.comrjptonline.org

Catalyst Development: Investigating the use of novel, reusable, and eco-friendly catalysts is crucial. sphinxsai.com Research into solid-supported catalysts or biocatalysts could offer pathways to milder reaction conditions and easier product purification.

Solvent-Free Reactions: The development of solvent-free or aqueous-based reaction conditions would drastically reduce the environmental impact of synthesis. sphinxsai.com This is a significant challenge as many organic reactions require organic solvents for reagent solubility and heat transfer.

| Synthetic Approach | Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency rjptonline.org | Scale-up for industrial production, specialized equipment |

| Green Catalysis | Milder reaction conditions, catalyst reusability, reduced waste sphinxsai.com | Catalyst stability and cost-effectiveness |

| Solvent-Free Conditions | Reduced environmental pollution, simplified work-up sphinxsai.com | Ensuring adequate mixing and heat transfer |

| One-Pot Reactions | Increased efficiency, reduced waste and cost organic-chemistry.org | Optimizing conditions for multiple reaction steps |

Exploration of Novel Spectroscopic and Imaging Techniques for Characterization

Thorough characterization is fundamental to understanding the properties of 1,1'-Sulfanediylbis(1H-benzimidazole). While standard techniques like NMR, IR, and mass spectrometry are essential, future research should incorporate more advanced methods. ijcrt.org

Future research should focus on:

Advanced NMR Techniques: Employing two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, which is critical for confirming the precise structure and connectivity of the molecule. beilstein-journals.org

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive information on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.comresearchgate.net This is crucial for understanding its physical properties and potential for polymorphism.

Fluorescence Spectroscopy: Investigating the intrinsic fluorescence properties of 1,1'-Sulfanediylbis(1H-benzimidazole) could open up applications in sensing and bioimaging. researchgate.net The benzimidazole core is known to be a component of fluorescent materials. researchgate.net

In-situ Spectroscopic Analysis: Developing methods for real-time monitoring of the synthesis or functional activity of the compound can provide valuable mechanistic insights.

| Characterization Technique | Information Gained | Future Research Focus |

| Advanced NMR | Detailed structural connectivity and conformation in solution beilstein-journals.org | Studying dynamic processes and host-guest interactions |

| X-ray Crystallography | Precise 3D molecular structure and packing in the solid state researchgate.netmdpi.com | Investigating polymorphism and co-crystallization |

| Fluorescence Spectroscopy | Electronic structure and potential for sensing applications researchgate.net | Development of fluorescent probes and imaging agents |

Deepening Understanding of Structure-Property-Function Relationships

A critical area of future research is to establish clear correlations between the molecular structure of 1,1'-Sulfanediylbis(1H-benzimidazole) and its resulting properties and functions. The way substituents are placed on the benzimidazole rings can greatly influence the molecule's activity. mdpi.com

Key research areas include:

Systematic Derivatization: Synthesizing a library of derivatives with systematic variations in substituents on the benzimidazole rings will be essential. This will allow for a comprehensive study of how electronic and steric factors influence the molecule's properties.

Biological Activity Screening: A broad screening of 1,1'-Sulfanediylbis(1H-benzimidazole) and its derivatives against a wide range of biological targets is needed. Benzimidazoles are known to possess a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Applying computational QSAR models can help to identify the key structural features that determine the biological activity of these compounds, guiding the design of more potent analogues. nih.gov

Discovery of Undiscovered Applications in Emerging Fields

While the biological potential of benzimidazoles is well-recognized, the unique sulfide (B99878) linkage in 1,1'-Sulfanediylbis(1H-benzimidazole) may impart properties suitable for other advanced applications.

Potential emerging fields for exploration include:

Materials Science: The rigid, aromatic structure of the molecule suggests potential applications in the development of novel polymers, coordination complexes, and supramolecular assemblies. mdpi.comresearchgate.net Its sulfur linkage could be exploited in materials for electronics or energy storage. researchgate.net

Optoelectronics: The benzimidazole moiety is a known chromophore. researchgate.net Investigating the photophysical properties of 1,1'-Sulfanediylbis(1H-benzimidazole) could lead to its use in organic light-emitting diodes (OLEDs), solar cells, or as a component in optical sensors. researchgate.netresearcher.life

Corrosion Inhibition: Benzimidazole derivatives have been investigated as corrosion inhibitors for various metals. The sulfur atom in 1,1'-Sulfanediylbis(1H-benzimidazole) could enhance its ability to adsorb onto metal surfaces and provide a protective barrier. researchgate.net

Advanced Theoretical Modeling and Predictive Design

Computational chemistry offers powerful tools to predict the properties of new molecules and to guide experimental work.

Future theoretical studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of 1,1'-Sulfanediylbis(1H-benzimidazole). nih.govnih.gov This can provide insights into its reactivity and potential for electronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules or material surfaces.

Predictive Design of Derivatives: By combining theoretical modeling with experimental data, it will be possible to rationally design new derivatives of 1,1'-Sulfanediylbis(1H-benzimidazole) with enhanced properties for specific applications. This in silico approach can save significant time and resources in the drug discovery and materials development process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.